molecular formula C13H9N B14166796 2-Ethynyl-5-phenylpyridine

2-Ethynyl-5-phenylpyridine

Cat. No.: B14166796
M. Wt: 179.22 g/mol
InChI Key: UQEHPEIUUBCXBI-UHFFFAOYSA-N
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Description

2-Ethynyl-5-phenylpyridine is an organic compound with the molecular formula C13H9N It is a derivative of pyridine, featuring an ethynyl group at the second position and a phenyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-phenylpyridine typically involves the reaction of 2-bromo-5-phenylpyridine with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-phenylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of saturated derivatives like ethyl-phenylpyridine.

    Substitution: Formation of substituted pyridine and phenyl derivatives.

Scientific Research Applications

2-Ethynyl-5-phenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-phenylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. The phenyl and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to modulate biological pathways and exhibit pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    2-Ethynylpyridine: Lacks the phenyl group, resulting in different electronic and steric properties.

    5-Phenylpyridine:

Uniqueness

2-Ethynyl-5-phenylpyridine is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

2-ethynyl-5-phenylpyridine

InChI

InChI=1S/C13H9N/c1-2-13-9-8-12(10-14-13)11-6-4-3-5-7-11/h1,3-10H

InChI Key

UQEHPEIUUBCXBI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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